![molecular formula C19H22BrN2O2+ B1276276 [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium CAS No. 6743-09-5](/img/structure/B1276276.png)
[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium is a complex organic compound with a unique structure that includes a benzoyl group, a bromoaniline moiety, and a diethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with benzoyl chloride in the presence of a catalyst such as zinc chloride. The reaction mixture is heated to around 180°C to facilitate the formation of 2-benzoyl-4-bromoaniline . This intermediate is then further reacted with diethylamine and an appropriate coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium involves its interaction with specific molecular targets. The benzoyl and bromoaniline moieties allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoyl-4-bromoaniline: Shares the benzoyl and bromoaniline moieties but lacks the diethylazanium group.
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide: Similar structure but with a chlorobenzamide group instead of the diethylazanium group.
Uniqueness
The presence of the diethylazanium group in [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium distinguishes it from similar compounds. This group enhances its solubility and reactivity, making it more versatile for various applications.
Propiedades
IUPAC Name |
[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXEKCFOCOXBC-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN2O2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410185 |
Source


|
| Record name | [2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-09-5 |
Source


|
| Record name | [2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
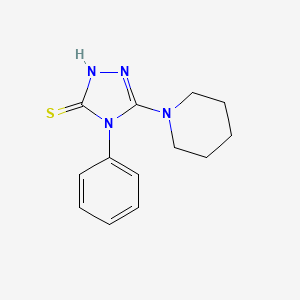
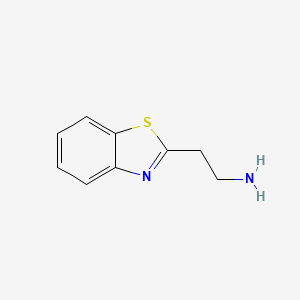
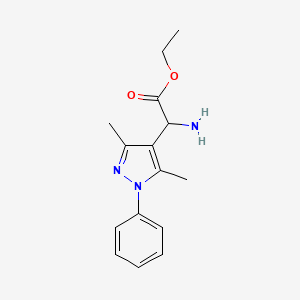
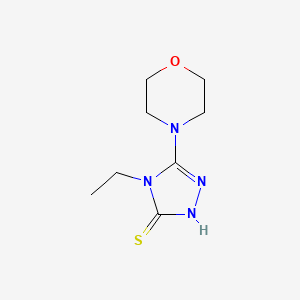
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)
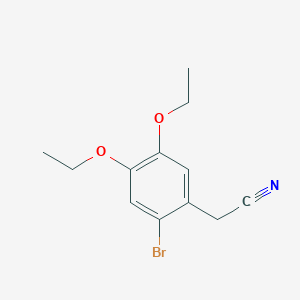

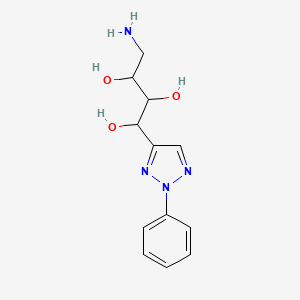
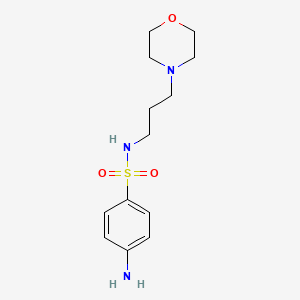
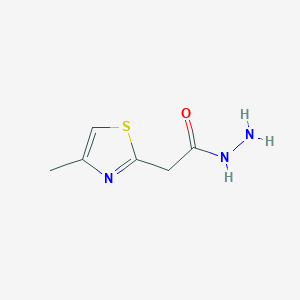
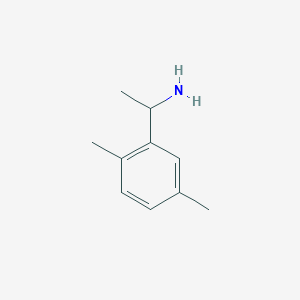
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)
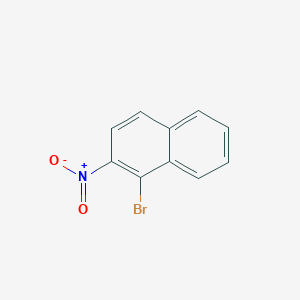
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)
